(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Overview
Description
“(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C10H13BrN2O. It has a molecular weight of 257.127 Da . The compound is part of the piperidone family, which are known for their unique biochemical properties .
Synthesis Analysis
Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various methodologies, including the reaction of iminoketals with methyl fluorosulfonate followed by dry hydrogen chloride treatment and acid hydrolysis .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” includes a bromine atom attached to a pyrrole ring, which is further connected to a piperidinyl group through a methanone linkage . The InChI string for this compound is InChI=1S/C10H13BrN2O/c1-15 (2)10-3-5-16 (6-4-10)12 (17)11-7-9 (13)8-14-11/h7-8,10,14H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.19 g/mol, an XLogP3-AA value of 1.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and two rotatable bond counts . Its exact mass is 299.06332 g/mol, and its monoisotopic mass is also 299.06332 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Piperidine derivatives, such as (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, are often synthesized using readily available materials through processes like amidation and Friedel-Crafts acylation. For example, the synthesis of related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been achieved with an overall yield of 62.4%, indicating the feasibility of similar methods for (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone (Zheng Rui, 2010).
Structural Characterization : Structural exploration and Hirshfeld surface analysis are crucial in understanding the molecular conformation and interactions of such compounds. Studies on similar molecules like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have employed techniques like X-ray diffraction and 3D molecular surface contours to analyze intermolecular interactions (S. Benaka Prasad et al., 2018).
Future Directions
The future directions for research on “(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological applications of piperidone analogs , this compound may also hold promise in various therapeutic areas.
properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNXEGULSVUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377581 | |
Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
CAS RN |
900019-45-6 | |
Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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